molecular formula C21H34INO3 B14683889 Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate CAS No. 31339-07-8

Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate

Cat. No.: B14683889
CAS No.: 31339-07-8
M. Wt: 475.4 g/mol
InChI Key: CARIJCMZAYKRIN-UHFFFAOYSA-M
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Description

Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound. This compound is characterized by the presence of a piperidinium core, a hydroxypropyl group, a methyl group, and an iodide ion, along with a thymyloxyacetate moiety. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of piperidine with 3-chloropropanol, followed by methylation and subsequent reaction with thymyloxyacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidinium derivatives.

Scientific Research Applications

Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate involves its interaction with cellular membranes. The compound disrupts membrane integrity by interacting with phospholipids, leading to increased permeability and leakage of cellular contents. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in oral care products for its antiseptic properties.

    Dodecyltrimethylammonium chloride: Employed in various industrial applications as a surfactant.

Uniqueness

Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate is unique due to its specific structural features, such as the presence of the thymyloxyacetate moiety, which imparts distinct physicochemical properties and enhances its antimicrobial efficacy compared to other quaternary ammonium compounds.

Properties

CAS No.

31339-07-8

Molecular Formula

C21H34INO3

Molecular Weight

475.4 g/mol

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)propyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide

InChI

InChI=1S/C21H34NO3.HI/c1-17(2)19-10-9-18(3)15-20(19)25-16-21(23)24-14-8-13-22(4)11-6-5-7-12-22;/h9-10,15,17H,5-8,11-14,16H2,1-4H3;1H/q+1;/p-1

InChI Key

CARIJCMZAYKRIN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCCC[N+]2(CCCCC2)C.[I-]

Origin of Product

United States

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